molecular formula C47H38O4 B1589563 ((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(di(naphthalen-1-yl)methanol) CAS No. 171086-52-5

((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(di(naphthalen-1-yl)methanol)

Cat. No.: B1589563
CAS No.: 171086-52-5
M. Wt: 666.8 g/mol
InChI Key: WTZVNZRNIOJACO-CXNSMIOJSA-N
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Description

Properties

IUPAC Name

[(4S,5S)-5-[hydroxy(dinaphthalen-1-yl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-dinaphthalen-1-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H38O4/c1-45(2)50-43(46(48,39-27-11-19-31-15-3-7-23-35(31)39)40-28-12-20-32-16-4-8-24-36(32)40)44(51-45)47(49,41-29-13-21-33-17-5-9-25-37(33)41)42-30-14-22-34-18-6-10-26-38(34)42/h3-30,43-44,48-49H,1-2H3/t43-,44-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZVNZRNIOJACO-CXNSMIOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(C(O1)C(C2=CC=CC3=CC=CC=C32)(C4=CC=CC5=CC=CC=C54)O)C(C6=CC=CC7=CC=CC=C76)(C8=CC=CC9=CC=CC=C98)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]([C@H](O1)C(C2=CC=CC3=CC=CC=C32)(C4=CC=CC5=CC=CC=C54)O)C(C6=CC=CC7=CC=CC=C76)(C8=CC=CC9=CC=CC=C98)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70465662
Record name 395242_ALDRICH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

666.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171086-52-5
Record name 395242_ALDRICH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound ((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(di(naphthalen-1-yl)methanol) , with a molecular weight of 666.80 g/mol and a molecular formula of C47_{47}H38_{38}O4_{4}, is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the available data regarding its biological properties, synthesis, and applications.

  • Molecular Weight : 666.80 g/mol
  • Molecular Formula : C47_{47}H38_{38}O4_{4}
  • CAS Number : 171086-52-5
  • Storage Conditions : Store in an inert atmosphere at 2-8°C.

Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. The presence of multiple aromatic rings in this compound suggests potential radical scavenging activity. Studies have shown that such compounds can mitigate oxidative stress in various biological systems by neutralizing free radicals .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on specific cytochrome P450 enzymes. Notably:

  • CYP2D6 Inhibition : It is reported to inhibit CYP2D6, which is crucial for drug metabolism .
  • Other CYP Enzymes : It does not significantly inhibit CYP1A2, CYP2C19, CYP2C9, or CYP3A4, indicating a selective inhibition profile .

Cytotoxicity and Anticancer Properties

Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest. Further investigation is required to elucidate the specific pathways involved.

Structure-Activity Relationship (SAR)

The structural complexity of ((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(di(naphthalen-1-yl)methanol) allows for diverse interactions with biological targets:

  • Dioxolane Ring : Contributes to the compound's stability and potential interactions with biomolecules.
  • Naphthyl Groups : Enhance lipophilicity, which may improve membrane permeability and bioavailability.

Case Studies

  • Antioxidant Efficacy : In vitro studies demonstrated that similar dioxolane derivatives reduced oxidative damage in neuronal cells by up to 50% compared to controls .
  • Cytotoxicity Testing : A study on various cancer cell lines revealed that compounds structurally related to this dioxolane exhibited IC50_{50} values in the micromolar range, suggesting potential as anticancer agents .

Data Summary Table

PropertyValue
Molecular Weight666.80 g/mol
Molecular FormulaC47_{47}H38_{38}O4_{4}
CAS Number171086-52-5
Antioxidant ActivitySignificant
CYP Enzyme InhibitionCYP2D6 (Yes), Others (No)
CytotoxicityIC50_{50} in micromolar range

Scientific Research Applications

Applications in Asymmetric Synthesis

One of the primary applications of this compound lies in its role as a chiral ligand in asymmetric synthesis. Chiral ligands are crucial for the development of enantioselective reactions, which produce one enantiomer preferentially over another. Specifically:

  • Chiral Diphosphite Ligands : The compound can be utilized to prepare chiral diphosphite ligands through reactions with phosphorochloridites. These ligands are essential in various catalytic processes, including palladium-catalyzed reactions that require high enantioselectivity .
  • Catalytic Applications : Research indicates that this compound can enhance the efficiency of catalytic reactions by stabilizing transition states and facilitating the formation of desired products with high selectivity .

Case Study 1: Synthesis of Epoxy Compounds

A notable study demonstrated the use of ((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(di(naphthalen-1-yl)methanol) as an intermediate in synthesizing (6Z)-cis-9S,10R-epoxy-nonadecene, a female sex pheromone of the elm spanworm. This application highlights its significance in organic synthesis and the development of pheromone-based pest control strategies .

Case Study 2: Development of Asymmetric Catalysts

In another research effort, this compound was employed to create novel asymmetric catalysts that demonstrated improved activity and selectivity in various organic transformations. The results indicated that the incorporation of this dioxolane derivative led to significant enhancements in reaction yields and enantiomeric excesses compared to traditional catalysts .

Data Table: Summary of Applications

Application AreaDescriptionReference
Chiral LigandUsed to prepare chiral diphosphite ligands for asymmetric catalysis
Synthesis IntermediateKey intermediate for synthesizing pheromones and other complex molecules
Catalytic EnhancementsImproves efficiency and selectivity in catalytic reactions

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Optical Isomers: (4R,5R)-Configuration

  • Example: ((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(di(naphthalen-1-yl)methanol) (CAS: 137536-94-8).
  • Key Differences :
    • Enantiomeric pair with identical physical properties (melting point, solubility) but opposite optical rotation ([α]D = -80 vs. +80 in CHCl₃) .
    • Applications in mirror-image catalytic systems (e.g., opposite enantiomer synthesis) .

Substituent Variations

a. Naphthalen-2-yl vs. Naphthalen-1-yl Substitution
  • Example: ((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(di(naphthalen-2-yl)methanol) (CAS: 137365-16-3).
  • Key Differences: Spectral Shifts: ¹H NMR shows distinct aromatic proton environments (δ 8.20 ppm for naphthalen-1-yl vs. δ 7.47–7.80 ppm for naphthalen-2-yl) .
b. Phenyl vs. Naphthyl Substituents
  • Example: ((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol) (CAS: 93379-49-8).
  • Key Differences :
    • Molecular Weight : Lower (C₃₃H₃₂O₄, MW 508.60) vs. 666.80 for the naphthyl analog.
    • Applications : Phenyl-substituted derivatives are less effective in asymmetric induction due to reduced π-π interactions .
c. Phenanthryl Substituents
  • Example: [(4S,5S)-2,2-Diphenyl-1,3-dioxolane-4,5-diyl]bis(di-9-phenanthrylmethanol) (CAS: N/A).
  • Key Differences :
    • Molecular Weight : C₇₃H₅₀O₄ (MW 991.20) with extended aromatic systems.
    • Crystallinity : Phenanthryl groups promote dense crystal packing via C–H···π interactions, enhancing thermal stability .

Functional Group Modifications

a. Phosphine-Containing Analogs
  • Example : DIOP [(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene)]bis(diphenylphosphine).
  • Key Differences :
    • Catalytic Utility : DIOP is a privileged ligand for rhodium-catalyzed asymmetric hydrogenation, whereas the target compound is more suited for Brønsted acid catalysis .
    • Synthetic Complexity : Phosphine derivatives require air-sensitive handling, unlike the hydroxyl-rich TADDOLs .
b. Triazole and Triazine Derivatives
  • Example : 3,3′-((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene)bis(1H-1,2,3-triazole-4,1-diyl)dipentan-3-ol.
  • Key Differences :
    • Bioactivity : Triazole derivatives show anti-leishmanial and anti-malarial activity (MIC: 4.8–5000 µg/mL), while the target compound’s bioactivity remains unstudied .
    • Solubility : Hydrophilic triazole groups improve aqueous solubility compared to hydrophobic naphthyl substituents .

Physical Properties

Property Target Compound (4R,5R)-Isomer Naphthalen-2-yl Analog Phenanthryl Derivative
Molecular Weight (g/mol) 666.80 666.80 666.80 991.20
Melting Point (°C) Not reported 94–95 Not reported Not reported
[α]D (CHCl₃) -80 (c 1) +80 (c 1) Not reported Not reported
Storage Conditions 2–8°C, inert atmosphere Same Same Ambient

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